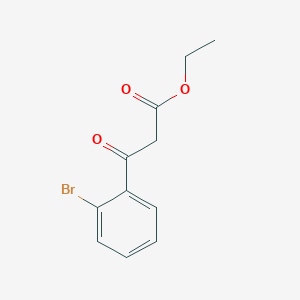

Ethyl 3-(2-bromophenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-bromophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSMFGOJDWUHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373743 | |

| Record name | ethyl 3-(2-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50671-05-1 | |

| Record name | ethyl 3-(2-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Structural Analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS No. 50671-05-1), a key chemical intermediate. Due to the limited availability of complete, formally published experimental data for this specific isomer, this guide combines recently found experimental ¹H NMR data with predicted spectroscopic values and analyses of closely related analogs. This approach offers a robust and valuable resource for the identification, characterization, and utilization of this compound in research and development.

Physicochemical Properties

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a yellow oil under standard conditions.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₃ | PubChem |

| Molecular Weight | 271.11 g/mol | PubChem |

| CAS Number | 50671-05-1 | Sigma-Aldrich |

| Appearance | Yellow Oil | Supporting Information[1] |

| Purity | 95-97% (as commercially available) | CookeChem, Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Spectroscopic Data and Structural Elucidation

The structural analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate is based on a combination of experimental ¹H NMR data and predicted data from ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This compound exhibits keto-enol tautomerism, with the ¹H NMR data indicating a ketone to enol ratio of approximately 2:1 in CDCl₃.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): The following table presents the experimental ¹H NMR data.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) |

| 12.42 | s | 1H | Enolic OH (Enol) |

| 7.62 | d, J = 7.8 Hz | 1H | Ar-H (Ketone) |

| 7.53 – 7.48 | m | 2H | Ar-H (Enol) |

| 7.50 | td, J = 6.0, 3.0 Hz | 1H | Ar-H (Ketone) |

| 7.43 – 7.31 | m | 2H | Ar-H (Ketone & Enol) |

| 5.45 | s | 1H | Vinylic CH (Enol) |

| 4.27 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ (Enol) |

| 4.18 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ (Ketone) |

| 4.01 | s | 2H | -COCH₂ CO- (Ketone) |

| 1.33 | t, J = 6.9 Hz | 3H | -OCH₂CH₃ (Enol) |

| 1.23 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ (Ketone) |

Predicted ¹³C NMR (125 MHz, CDCl₃): The predicted chemical shifts for the carbon atoms are provided below, based on analogous compounds and established spectral databases.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~190 | Benzoyl C=O |

| ~167 | Ester C=O |

| ~138 | Ar-C (C-Br) |

| ~133 | Ar-CH |

| ~131 | Ar-CH |

| ~129 | Ar-C |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~62 | -OCH₂ CH₃ |

| ~45 | -COCH₂ CO- |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for Ethyl 3-(2-bromophenyl)-3-oxopropanoate are listed below. These are based on the typical vibrational frequencies of functional groups present in similar β-keto esters.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-2900 | C-H stretch | Aromatic and Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1685 | C=O stretch | Aryl Ketone |

| ~1600 | C=C stretch | Aromatic Ring |

| ~1300-1000 | C-O stretch | Ester |

| ~750 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

The predicted fragmentation pattern in mass spectrometry under electron ionization (EI) is expected to show the following key fragments.

| m/z | Fragment Ion | Fragment Lost |

| 270/272 | [M]⁺ | - |

| 225/227 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 183/185 | [M - COOCH₂CH₃]⁺ | Carboethoxy group |

| 155/157 | [BrC₆H₄CO]⁺ | -CH₂COOCH₂CH₃ |

| 76 | [C₆H₄]⁺ | Br, CO, CH₂COOCH₂CH₃ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Synthesis: Claisen Condensation

A common method for the synthesis of β-keto esters is the Claisen condensation. This protocol is a generalized procedure and may require optimization.

Materials:

-

2-Bromoacetophenone

-

Diethyl carbonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

A mixture of 2-bromoacetophenone and diethyl carbonate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) plates.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into a mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting mass-to-charge ratios of the molecular ion and fragment ions.

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Caption: A generalized workflow for the synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Caption: Workflow for the spectroscopic analysis and structural confirmation of the target compound.

Biological Context and Potential Signaling Pathways

While specific biological activities of Ethyl 3-(2-bromophenyl)-3-oxopropanoate are not extensively documented, β-keto esters are recognized as important pharmacophores and are known to interact with various biological systems. Notably, aryl β-keto esters have been investigated as inhibitors of bacterial quorum sensing (QS).[2] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, often regulating virulence factors.

The structural similarity of β-keto esters to N-acyl-homoserine lactones (AHLs), which are common autoinducers in Gram-negative bacteria, suggests a potential mechanism of action.[3] These compounds may act as competitive inhibitors by binding to the LuxR-type receptors, thereby disrupting the QS signaling pathway and attenuating bacterial virulence.

Caption: Hypothesized competitive inhibition of a bacterial quorum sensing pathway by a β-keto ester.

References

- 1. rsc.org [rsc.org]

- 2. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters [mdpi.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(2-bromophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a substituted β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive keto group and an ester moiety, coupled with the presence of a bromine-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reactivity, tailored for professionals in research and drug development.

Chemical and Physical Properties

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a yellow oil at room temperature. A summary of its key identifying and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethyl 3-(2-bromophenyl)-3-oxopropanoate

| Property | Value | Reference |

| IUPAC Name | ethyl 3-(2-bromophenyl)-3-oxopropanoate | [1] |

| CAS Number | 50671-05-1 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | |

| Molecular Weight | 271.11 g/mol | |

| Physical Form | Yellow Oil/Liquid | [1] |

| Boiling Point | 116 °C at 0.4 Torr | |

| Density | 1.417 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5545 | |

| Storage Temperature | Room Temperature | [1] |

Spectroscopic Data

The structural elucidation of Ethyl 3-(2-bromophenyl)-3-oxopropanoate is supported by various spectroscopic techniques. A key feature of this β-keto ester is its existence as a mixture of keto and enol tautomers in solution, which is readily observable by NMR spectroscopy.[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 3-(2-bromophenyl)-3-oxopropanoate in CDCl₃ shows distinct signals for both the keto and enol forms. The ratio of ketone to enol is approximately 2:1.

Table 2: ¹H NMR Spectral Data of Ethyl 3-(2-bromophenyl)-3-oxopropanoate (300 MHz, CDCl₃)

| Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Keto | 7.62 | d | 7.8 | 1H | Ar-H |

| 7.50 | td | 6.0, 3.0 | 1H | Ar-H | |

| 7.43 – 7.31 | m | 2H | Ar-H | ||

| 4.18 | q | 7.1 | 2H | -OCH₂CH₃ | |

| 4.01 | s | 2H | -COCH₂CO- | ||

| 1.23 | t | 7.1 | 3H | -OCH₂CH₃ | |

| Enol | 12.42 | s | 1H | Enolic OH | |

| 7.53 – 7.48 | m | 2H | Ar-H | ||

| 7.43 – 7.31 | m | 2H | Ar-H | ||

| 5.45 | s | 1H | =CH- | ||

| 4.27 | q | 7.1 | 2H | -OCH₂CH₃ | |

| 1.33 | t | 6.9 | 3H | -OCH₂CH₃ |

Data sourced from Supporting Information, The Royal Society of Chemistry.[2]

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-(2-bromophenyl)-3-oxopropanoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Keto) | ~190 |

| C=O (Ester) | ~167 |

| Aromatic C-Br | ~120 |

| Aromatic C-H | 127-134 |

| Aromatic C-CO | ~138 |

| -OCH₂CH₃ | ~61 |

| -COCH₂CO- | ~46 |

| -OCH₂CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 3-(2-bromophenyl)-3-oxopropanoate is predicted to exhibit characteristic absorption bands for its functional groups.

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (keto) |

| ~1650 | Medium | C=C stretch (enol) |

| ~1600-1450 | Medium to Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1020 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of Ethyl 3-(2-bromophenyl)-3-oxopropanoate is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 270/272 | [M]⁺ (Molecular ion) |

| 225/227 | [M - OCH₂CH₃]⁺ |

| 183/185 | [M - COOCH₂CH₃]⁺ |

| 155/157 | [Br-C₆H₄-C≡O]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

Synthesis via Claisen Condensation

Ethyl 3-(2-bromophenyl)-3-oxopropanoate can be synthesized via a crossed Claisen condensation between ethyl 2-bromobenzoate and ethyl acetate using a strong base such as sodium ethoxide.

Materials:

-

Ethyl 2-bromobenzoate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

The ethanolic solution is cooled in an ice bath, and a mixture of ethyl 2-bromobenzoate (1.0 eq) and ethyl acetate (1.2 eq) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it into a mixture of ice and 1 M hydrochloric acid, adjusting the pH to ~5-6.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Keto-Enol Tautomerism Analysis by ¹H NMR

Procedure:

-

Dissolve approximately 10-20 mg of Ethyl 3-(2-bromophenyl)-3-oxopropanoate in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Integrate the signals corresponding to the keto form (e.g., the methylene protons at ~4.01 ppm) and the enol form (e.g., the vinylic proton at ~5.45 ppm).

-

The ratio of the integrals provides the relative amounts of the keto and enol tautomers in solution.[2][3]

Mandatory Visualizations

Caption: Synthetic workflow for Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Caption: Keto-enol tautomerism of a β-keto ester.

Caption: Reaction of Ethyl 3-(2-bromophenyl)-3-oxopropanoate with hydroxylamine.

References

An In-depth Technical Guide to Ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS: 50671-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-bromophenyl)-3-oxopropanoate, with the CAS number 50671-05-1, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and a summary of its known spectroscopic data. Furthermore, this document explores its utility as a precursor in the synthesis of biologically active molecules, including sirtuin inhibitors, quinolones, and indoles, providing generalized experimental workflows for these applications. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Physicochemical Properties

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a compound that can be found as a white solid or a yellow to orange liquid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 50671-05-1 | |

| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |

| Molecular Weight | 271.11 g/mol | [2] |

| Appearance | White solid or yellow to orange liquid | [1] |

| Density | 1.417 g/mL at 25 °C | [2] |

| Boiling Point | 323.8 °C at 760 mmHg; 116 °C at 0.4 Torr | [2] |

| Refractive Index | n20/D 1.5545 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at room temperature, sealed in a dry place. |

Synthesis

The primary synthetic route to Ethyl 3-(2-bromophenyl)-3-oxopropanoate is the Claisen condensation of 2'-bromoacetophenone with diethyl carbonate. This reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the diethyl carbonate.

Experimental Protocol: Claisen Condensation

This protocol is adapted from the synthesis of the isomeric Ethyl 3-(3-bromophenyl)-3-oxopropanoate.[3]

Materials:

-

2'-Bromoacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (for extraction)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

A solution of 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0 °C (ice bath).

-

After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete enolate formation.

-

The reaction mixture is cooled to room temperature, and diethyl carbonate (1.5 equivalents) is added dropwise.

-

The mixture is then heated to reflux and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl to neutralize the excess base and protonate the product.[4]

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 3-(2-bromophenyl)-3-oxopropanoate shows evidence of keto-enol tautomerism. The presence of two distinct sets of signals for the ketone and enol forms is a characteristic feature.

¹H NMR (300 MHz, CDCl₃):

-

Ketone form: δ 7.62 (d, J = 7.8 Hz, 1H), 7.50 (td, J = 6.0, 3.0 Hz, 1H), 7.43 – 7.31 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 4.01 (s, 2H), 1.23 (t, J = 7.1 Hz, 3H).

-

Enol form: δ 12.42 (s, 1H), 7.53 – 7.48 (m, 2H), 7.43 – 7.31 (m, 2H), 5.45 (s, 1H), 4.27 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 6.9 Hz, 3H).

Note: The integration values will vary depending on the equilibrium between the keto and enol forms, which can be influenced by the solvent and temperature.

¹³C NMR, IR, and Mass Spectrometry

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (keto) |

| ~168 | C=O (ester) |

| ~138 | C-Br (aromatic) |

| ~133 | C-H (aromatic) |

| ~131 | C-H (aromatic) |

| ~129 | C (aromatic) |

| ~127 | C-H (aromatic) |

| ~62 | -OCH₂CH₃ |

| ~46 | -CH₂- (keto form) |

| ~14 | -OCH₂CH₃ |

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (keto) |

| ~1600, 1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Br stretch |

Predicted Mass Spectrum (EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 270 and an M+2 peak at m/z 272 of similar intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the bromine atom.

Applications in Organic Synthesis

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a valuable building block for the synthesis of various heterocyclic compounds with potential biological activities.

Synthesis of Sirtuin Inhibitors

Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in various cellular processes and are targets for drug discovery in areas such as cancer and neurodegenerative diseases.[5] Analogs of cambinol, a known sirtuin inhibitor, can be synthesized using β-keto esters like Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Generalized Experimental Workflow:

The synthesis of sirtuin inhibitor analogs often involves the condensation of the β-keto ester with a suitable amine-containing scaffold, followed by further functionalization.

Synthesis of Quinolones

Quinolones are an important class of compounds with a broad spectrum of antibacterial activity.[6] The β-keto ester functionality in Ethyl 3-(2-bromophenyl)-3-oxopropanoate can be utilized in cyclization reactions to form the quinolone core.

Generalized Experimental Workflow:

A common approach is the Conrad-Limpach reaction or a similar cyclocondensation reaction with an aniline derivative.

Synthesis of Indoles

The indole nucleus is a prevalent scaffold in many natural products and pharmaceuticals.[7] Ethyl 3-(2-bromophenyl)-3-oxopropanoate can serve as a precursor for the synthesis of substituted indoles, for instance, through a Fischer indole synthesis-type reaction with a suitable hydrazine derivative.

Generalized Experimental Workflow:

The reaction typically involves the formation of a hydrazone intermediate, followed by an acid-catalyzed cyclization and aromatization.

Biological Activity and Signaling Pathways

The primary reported biological relevance of Ethyl 3-(2-bromophenyl)-3-oxopropanoate is as a precursor for sirtuin inhibitors. Sirtuins play a crucial role in regulating a variety of cellular pathways, including those involved in aging, metabolism, and DNA repair. By inhibiting sirtuin activity, compounds derived from this precursor can modulate these pathways. For instance, inhibition of SIRT1 and SIRT2 has been explored as a therapeutic strategy in cancer.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl3-(2-bromophenyl)-3-oxopropanoate , 95% , 50671-05-1 - CookeChem [cookechem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 7. iajps.com [iajps.com]

An In-depth Technical Guide to Ethyl 3-(2-bromophenyl)-3-oxopropanoate

This technical guide provides comprehensive information on the chemical and physical properties of Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a key intermediate in various synthetic organic chemistry applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The quantitative data for Ethyl 3-(2-bromophenyl)-3-oxopropanoate are summarized in the table below, providing a clear reference for its key physical and chemical characteristics.

| Property | Value |

| Molecular Weight | 271.11 g/mol [1][2] |

| Chemical Formula | C₁₁H₁₁BrO₃[1][2] |

| Physical Form | Yellow to orange liquid[1] |

| Density | 1.417 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5545[1] |

| Boiling Point | 116 °C at 0.4 Torr[1] |

| Storage Temperature | Room Temperature |

Experimental Protocols

The synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate can be achieved via a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone. In this case, a likely synthetic route involves the crossed Claisen condensation between ethyl 2-bromobenzoate and ethyl acetate.

Synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate via Crossed Claisen Condensation

Materials:

-

Ethyl 2-bromobenzoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of ethyl 2-bromobenzoate and a molar excess of ethyl acetate in anhydrous ethanol is prepared. This solution is then added dropwise to the stirred sodium ethoxide solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to drive the condensation to completion.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the resulting enolate.

-

Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Synthesis Workflow

The logical workflow for the synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate via a crossed Claisen condensation is depicted in the following diagram.

References

An In-depth Technical Guide to Ethyl 3-(2-bromophenyl)-3-oxopropanoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a key β-keto ester intermediate in organic synthesis. The document details its historical context through the discovery of the Claisen condensation, its primary synthetic methodology, and its significant applications in the development of pharmacologically active compounds, notably cambinol analogs and quinolone derivatives. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction and Historical Context

The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, was first reported by Rainer Ludwig Claisen in 1887.[1] This reaction was foundational in the synthesis of β-keto esters, and the general method was likely applied to produce a variety of substituted benzoylacetates, including the 2-bromo derivative, as the need for such intermediates arose in research. The historical development of this compound is therefore intrinsically linked to the broader exploration of the Claisen condensation and the subsequent use of its products in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-(2-bromophenyl)-3-oxopropanoate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 50671-05-1 | [2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |

| Molecular Weight | 271.11 g/mol | [2] |

| Appearance | Yellow to orange liquid | [3] |

| Density | 1.417 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5545 | [3] |

| Boiling Point | 116 °C at 0.4 Torr | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate

The primary method for synthesizing Ethyl 3-(2-bromophenyl)-3-oxopropanoate is the Crossed Claisen Condensation . This reaction involves the condensation of an enolizable ester (ethyl acetate) with a non-enolizable ester or, in this case, an acyl halide derived from 2-bromobenzoic acid or the direct reaction with 2'-bromoacetophenone and a carbonate.

General Synthetic Pathway: Crossed Claisen Condensation

The synthesis proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of a 2-bromobenzoyl electrophile.

Caption: General workflow for the synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Detailed Experimental Protocol

The following is a representative experimental protocol for a Claisen-type condensation to synthesize a substituted ethyl 3-phenyl-3-oxopropanoate, adapted from analogous procedures.

Materials:

-

2'-Bromoacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) and anhydrous toluene.

-

A solution of 2'-bromoacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a small amount of ethanol followed by water.

-

The mixture is acidified with 1 M hydrochloric acid to a pH of ~5-6.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Applications in Organic Synthesis

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a versatile intermediate, primarily utilized in the synthesis of heterocyclic compounds with significant biological activities.

Synthesis of Cambinol Analogs

Cambinol is a known inhibitor of sirtuins (SIRT1 and SIRT2), which are implicated in cancer. Analogs of cambinol are synthesized to improve potency and selectivity. Ethyl 3-(2-bromophenyl)-3-oxopropanoate serves as a key precursor in the construction of the pyrimidinone core of these analogs.

Caption: Synthetic pathway to cambinol analogs from Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

A general procedure for the initial Knoevenagel condensation involves reacting Ethyl 3-(2-bromophenyl)-3-oxopropanoate with 2-hydroxy-1-naphthaldehyde in the presence of a catalytic amount of piperidine in ethanol under reflux.[4] The resulting benzocoumarin is then subjected to reduction and subsequent cyclization with thiourea to yield the cambinol analog.[4]

Synthesis of Quinolones

Quinolones are a major class of broad-spectrum antibiotics. The Conrad-Limpach and related syntheses of quinolones often utilize β-keto esters as starting materials. Ethyl 3-(2-bromophenyl)-3-oxopropanoate can be used to synthesize quinolone derivatives with a 2-bromophenyl substituent, which can be further modified.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(2-bromophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS No: 50671-05-1). The information herein is intended to support the identification, characterization, and utilization of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Compound Identity:

-

IUPAC Name: ethyl 3-(2-bromophenyl)-3-oxopropanoate

-

Molecular Formula: C₁₁H₁₁BrO₃

-

Molecular Weight: 271.11 g/mol [1]

-

InChI Key: IFSMFGOJDWUHEW-UHFFFAOYSA-N

-

Physical Form: Yellow Oil[2]

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a β-keto ester that exhibits keto-enol tautomerism. The presence of both tautomers is observable in its spectroscopic data, particularly in NMR spectra. The analysis presented below accounts for both the ketone and enol forms.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for Ethyl 3-(2-bromophenyl)-3-oxopropanoate. Where experimental data is not available, predicted values based on analogous structures and established spectroscopic principles are provided.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Ethyl 3-(2-bromophenyl)-3-oxopropanoate shows a mixture of keto and enol tautomers, reported to be in a 2:1 ratio in CDCl₃.[2]

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment (Ketone Form) | Assignment (Enol Form) |

|---|---|---|---|---|---|

| 12.42 | s | - | - | Enol-OH | |

| 7.62 | d | 1H | 7.8 | Ar-H | |

| 7.53 – 7.48 | m | - | - | Ar-H | |

| 7.50 | td | 1H | 6.0, 3.0 | Ar-H | |

| 7.43 – 7.31 | m | 2H | - | Ar-H | Ar-H |

| 5.45 | s | - | - | =CH- | |

| 4.27 | q | - | 7.1 | -OCH₂CH₃ | |

| 4.18 | q | 2H | 7.1 | -OCH₂CH₃ | |

| 4.01 | s | 2H | - | -COCH₂CO- | |

| 1.33 | t | - | 6.9 | -OCH₂CH₃ |

| 1.23 | t | 3H | 7.1 | -OCH₂CH₃ | |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Assignment (Keto Form) | Assignment (Enol Form) |

|---|---|---|

| ~190.5 | C=O (Ketone) | - |

| ~172.0 | - | C=O (Ester) |

| ~167.0 | C=O (Ester) | - |

| ~138.0 | Ar-C (C-Br) | Ar-C (C-Br) |

| ~133.8 | Ar-CH | Ar-CH |

| ~131.5 | Ar-CH | Ar-CH |

| ~129.0 | Ar-C | Ar-C |

| ~127.5 | Ar-CH | Ar-CH |

| ~119.0 | Ar-C | Ar-C |

| ~90.0 | - | =CH- |

| ~61.8 | -OCH₂CH₃ | -OCH₂CH₃ |

| ~49.5 | -CH₂- | - |

| ~14.1 | -OCH₂CH₃ | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available in the searched literature. The predicted vibrational frequencies are based on characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (β-ketone) |

| ~1650 | Medium-Strong | C=O stretch (enol-ketone) |

| ~1600 | Medium | C=C stretch (enol) |

| ~1590, 1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1020 | Medium | C-Br stretch |

Mass Spectrometry (MS)

While an experimental mass spectrum is not available, the expected mass-to-charge ratios (m/z) can be predicted. The molecular ion peak will appear as a doublet (M+ and M+2) with nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 270/272 | [C₁₁H₁₁BrO₃]⁺ | Molecular ion peaks (M⁺, M+2) |

| 225/227 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 183/185 | [BrC₆H₄CO]⁺ | 2-Bromobenzoyl cation (acylium ion) |

| 155/157 | [BrC₆H₄]⁺ | 2-Bromophenyl cation |

| 76 | [C₆H₄]⁺ | Loss of bromine from phenyl cation |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Synthesis Protocol: Claisen Condensation (Generalized)

This protocol is a generalized procedure based on the synthesis of similar β-keto esters.

-

Preparation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a solution of ethyl 2-bromoacetate (1.0 eq) dropwise under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: To the resulting mixture, add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous ethanol dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is quenched by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl).

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product (a yellow oil) is purified by column chromatography on silica gel to yield the final product.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified oil in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a standard pulse program. For ¹³C NMR, a proton-decoupled pulse program (e.g., zgpg30) is typically used to obtain singlets for all carbon atoms.

-

-

IR Spectroscopy:

-

Sample Preparation: As the compound is an oil, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded first and automatically subtracted from the sample spectrum.

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition: For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and key fragments.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

A Technical Guide to the Potential Biological Activities of Ethyl 3-(2-bromophenyl)-3-oxopropanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-bromophenyl)-3-oxopropanoate and its derivatives represent a class of β-keto esters with significant potential in medicinal chemistry. The presence of a reactive β-dicarbonyl system and a functionalizable bromophenyl ring provides a versatile scaffold for the synthesis of novel therapeutic agents. While direct biological data on this specific ethyl 3-(2-bromophenyl)-3-oxopropanoate core is limited in publicly available literature, extensive research on structurally related bromophenol, β-keto ester, and other brominated aromatic compounds suggests a high probability of significant anticancer, antimicrobial, and enzyme-inhibiting activities. This technical guide consolidates the available data on analogous compounds to forecast the potential biological profile of ethyl 3-(2-bromophenyl)-3-oxopropanoate derivatives, providing a foundational resource for researchers entering this area of drug discovery.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The β-keto ester functional group is a well-established pharmacophore and a key building block in the synthesis of a wide array of biologically active heterocyclic and carbocyclic compounds. Its reactivity allows for diverse chemical modifications, enabling the generation of large compound libraries for high-throughput screening. The incorporation of a 2-bromophenyl moiety introduces an additional site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.

This guide will explore the potential biological activities of derivatives of ethyl 3-(2-bromophenyl)-3-oxopropanoate by examining the established activities of structurally similar molecules. The primary areas of focus will be anticancer, antimicrobial, and enzyme inhibitory activities.

Synthesis of the Core Scaffold

The synthesis of the parent compound, ethyl 3-(2-bromophenyl)-3-oxopropanoate, can be achieved through established methods for the preparation of β-keto esters. A common and effective route is the Claisen condensation of an appropriate ester and ketone.

Caption: General workflow for the synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Potential Biological Activities

Anticancer Activity

Derivatives of bromophenols and related aromatic structures have demonstrated significant cytotoxic activity against a range of cancer cell lines. The introduction of various substituents on the phenyl ring and modifications of the propanoate moiety can lead to potent anticancer agents.

Table 1: Anticancer Activity of Structurally Related Brominated Compounds

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Bromophenol-indolinone hybrids | A549 (Lung) | Potent activity reported | [1] |

| Bel-7402 (Hepatoma) | Potent activity reported | [1] | |

| HepG2 (Hepatoma) | Potent activity reported | [1] | |

| HeLa (Cervical) | Potent activity reported | [1] | |

| HCT116 (Colon) | Potent activity reported | [1] | |

| Bis(2,3-dibromo-4,5-dihydroxyphenyl)-methane | HeLa (Cervical) | 17.63 µg/mL | [2] |

| RKO (Colon) | 11.37 µg/mL | [2] | |

| HCT116 (Colon) | 10.58 µg/mL | [2] | |

| Bel7402 (Hepatoma) | 8.7 µg/mL | [2] | |

| 3-(4-bromophenyl)pyrazin-2-amine derivatives | Breast and Prostate Cancer Cells | Lower anticancer potential than doxorubicin or paclitaxel | [3] |

| 3-Bromophenyl coumarin derivative | HT1080 (Fibrosarcoma) | Inhibition of cell invasion | [4] |

| MDA-MB231 (Breast) | Inhibition of cell invasion | [4] |

Antimicrobial Activity

The presence of a halogenated phenyl ring is a common feature in many antimicrobial compounds. Derivatives of ethyl 3-(2-bromophenyl)-3-oxopropanoate could exhibit activity against a spectrum of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Structurally Related Brominated Compounds

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 3-(4-Halophenyl)-3-oxopropanal derivatives | Staphylococcus aureus | <16 µg/mL | [5] |

| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Bacteria and Fungi | Moderate to high activity | [6] |

| Bromophenol derivatives | Staphylococcus aureus | Good antibacterial activity | [7] |

| MRSA | Good antibacterial activity | [7] |

Enzyme Inhibition

The β-keto ester moiety can act as a chelating group for metal ions in enzyme active sites, suggesting that derivatives of ethyl 3-(2-bromophenyl)-3-oxopropanoate could be effective enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of Structurally Related Brominated Compounds

| Compound Class | Enzyme Target | Activity (IC₅₀ / Kᵢ) | Reference |

| 3-Keto salicylic acid chalcones (bromo-substituted) | HIV-1 Integrase (Strand Transfer) | IC₅₀ = 3.7 - 5 µM | [8] |

| N-substituted-(4-bromophenyl) sulfonamides | Acetylcholinesterase | IC₅₀ = 92.13 - 98.72 µM | [9] |

| Bromophenol derivatives | Carbonic Anhydrase I | Kᵢ = 13.7 - 32.7 mM | [10] |

| Carbonic Anhydrase II | Kᵢ = 0.65 - 1.26 mM | [10] |

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Caption: Workflow for the MTT cytotoxicity assay.[5][11][12][13]

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT (final concentration 0.5 mg/mL). Incubate for 2-4 hours.[11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Caption: Workflow for MIC determination by broth microdilution.[2][6][8][10][14]

Detailed Methodology:

-

Compound Dilution: Serially dilute the test compounds in a suitable broth medium in a 96-well microtiter plate.[6]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[8]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[2][10]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of ethyl 3-(2-bromophenyl)-3-oxopropanoate derivatives is not yet widely published, the extensive data available for structurally related compounds strongly suggests a promising future for this chemical class in drug discovery. The synthetic tractability of the core scaffold, combined with the potential for potent anticancer, antimicrobial, and enzyme-inhibiting properties, makes these compounds highly attractive for further investigation.

Future research should focus on the synthesis of a focused library of derivatives with systematic modifications to both the phenyl ring and the β-keto ester moiety. High-throughput screening of these compounds against a diverse panel of cancer cell lines, pathogenic microbes, and relevant enzymes will be crucial to elucidate their specific biological activities and establish structure-activity relationships. Promising lead compounds can then be advanced into more detailed mechanistic studies and preclinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. assaygenie.com [assaygenie.com]

- 4. xpressbio.com [xpressbio.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. benchchem.com [benchchem.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

Ethyl 3-(2-bromophenyl)-3-oxopropanoate stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of Ethyl 3-(2-bromophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a beta-keto ester, is a valuable intermediate in organic synthesis. Understanding its stability and appropriate storage conditions is crucial for maintaining its purity and reactivity for research and development applications. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of Ethyl 3-(2-bromophenyl)-3-oxopropanoate, based on available data for the compound and the general chemical properties of beta-keto esters. While specific experimental stability studies on this compound are not widely published, this document extrapolates likely behavior based on established chemical principles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-(2-bromophenyl)-3-oxopropanoate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 50671-05-1 | |

| Molecular Formula | C₁₁H₁₁BrO₃ | |

| Molecular Weight | 271.11 g/mol | |

| Physical Form | Liquid | |

| Appearance | Yellow to orange liquid | |

| Purity | Typically ≥97% |

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of Ethyl 3-(2-bromophenyl)-3-oxopropanoate. The recommended conditions are summarized in Table 2.

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store at room temperature. | Avoids potential degradation from excessive heat. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with moisture and air, which can lead to hydrolysis. | |

| Container | Keep in a tightly sealed container. | Prevents ingress of moisture and atmospheric gases. | |

| Environment | Store in a dry, well-ventilated place. | Reduces the risk of moisture absorption and allows for safe handling. | |

| Light Exposure | Store in a light-resistant container. | Although specific data is unavailable, protection from light is a general good practice for organic compounds. | |

| Incompatibilities | Keep away from strong acids, strong bases, and strong oxidizing agents. | These can catalyze degradation reactions such as hydrolysis and oxidation. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of vapors or mist.

-

Avoid contact with skin and eyes.

Stability Profile and Potential Degradation Pathways

While specific stability data for Ethyl 3-(2-bromophenyl)-3-oxopropanoate is limited, its classification as a beta-keto ester provides insight into its likely degradation pathways. Beta-keto esters are known to be susceptible to hydrolysis and subsequent decarboxylation.[1][2][3]

3.1. Hydrolysis

In the presence of water, particularly under acidic or basic conditions, the ester group of Ethyl 3-(2-bromophenyl)-3-oxopropanoate can be hydrolyzed to form the corresponding β-keto acid, 3-(2-bromophenyl)-3-oxopropanoic acid, and ethanol.[2][3]

3.2. Decarboxylation

The resulting β-keto acid is thermally unstable and can readily undergo decarboxylation, especially upon heating, to yield 2'-bromoacetophenone and carbon dioxide.[1][2] This is a common reaction for β-keto acids.

The logical flow of these degradation pathways is illustrated in the diagram below.

Caption: Potential degradation pathway of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Experimental Protocols for Stability Assessment

Specific, validated stability-indicating analytical methods for Ethyl 3-(2-bromophenyl)-3-oxopropanoate are not detailed in the public literature. However, a general experimental workflow to assess its stability can be proposed based on its known chemical properties.

4.1. Forced Degradation Study Design

A forced degradation study would be essential to identify potential degradation products and pathways. This would involve subjecting the compound to various stress conditions.

Table 3: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Methodology |

| Acid Hydrolysis | Dissolve the compound in a solution of a mineral acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period. |

| Base Hydrolysis | Dissolve the compound in a solution of a base (e.g., 0.1 M NaOH) and maintain at room temperature or slightly elevated temperature. |

| Oxidative Stress | Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. |

| Thermal Stress | Heat the solid or a solution of the compound at an elevated temperature (e.g., 80 °C) in the dark. |

| Photostability | Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines. |

4.2. Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), would be required to separate and quantify the parent compound from its degradation products.

The following diagram illustrates a general workflow for a stability study.

Caption: General workflow for a chemical stability study.

Conclusion

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a stable compound when stored under the recommended conditions of room temperature in a dry, inert atmosphere and protected from light. The primary degradation concerns are hydrolysis and subsequent decarboxylation, which are common for β-keto esters. For critical applications in research and drug development, it is advisable to perform stability testing under conditions that mimic intended use and long-term storage to ensure the material's quality and purity over time.

References

Safety and handling of Ethyl 3-(2-bromophenyl)-3-oxopropanoate

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(2-bromophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. This data is essential for the safe design of experiments and for responding to accidental releases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₃ | [2][4] |

| Molecular Weight | 271.11 g/mol | [2][4] |

| Appearance | Yellow to orange liquid | [2] |

| Boiling Point | 116 °C at 0.4 Torr | [2] |

| Density | 1.417 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5545 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for handling Ethyl 3-(2-bromophenyl)-3-oxopropanoate are critical. The following protocols are based on established laboratory safety standards for irritant and harmful chemicals.

Standard Handling Protocol

This protocol outlines the routine procedures for using Ethyl 3-(2-bromophenyl)-3-oxopropanoate in a laboratory setting.

-

Preparation:

-

Ensure a chemical fume hood is operational and available.

-

Verify that a safety shower and eyewash station are accessible and unobstructed.

-

Assemble all necessary personal protective equipment (PPE) as detailed in Section 4.

-

Prepare all necessary labware and reagents before handling the compound.

-

-

Handling:

-

Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[1]

-

Avoid direct contact with skin and eyes.[5]

-

Use compatible labware (e.g., glass, PTFE) to prevent degradation of the container and contamination of the reagent.

-

When transferring, pour carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.

-

Keep the container tightly closed when not in use.[1]

-

-

Post-Handling:

Accidental Release (Spill) Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and further contamination.

-

Evacuation and Notification:

-

Immediately alert personnel in the vicinity of the spill.

-

If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.

-

-

Containment and Cleanup:

-

For minor spills within a fume hood, ensure proper PPE is worn.

-

Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5]

-

Do not use combustible materials, such as paper towels, to absorb the spill.

-

Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5]

-

-

Decontamination:

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.

-

Dispose of all cleaning materials as hazardous waste.

-

First Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek immediate medical attention.[1][4] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

-

Eye Protection: Chemical safety goggles or a face shield are required.[1]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]

-

Respiratory Protection: All handling should occur in a fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

-

Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area.[1][6] Keep away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides and hydrogen bromide.[1]

Disposal Considerations

Dispose of Ethyl 3-(2-bromophenyl)-3-oxopropanoate and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for disposal.[4]

Visual Guides

The following diagrams illustrate key safety workflows for handling Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Caption: A standard workflow for the safe handling of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Caption: A step-by-step procedure for responding to a spill of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

Caption: A guide to the mandatory personal protective equipment for handling this compound.

References

- 1. aksci.com [aksci.com]

- 2. Ethyl3-(2-bromophenyl)-3-oxopropanoate , 95% , 50671-05-1 - CookeChem [cookechem.com]

- 3. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | 26510-95-2 [sigmaaldrich.com]

- 4. capotchem.cn [capotchem.cn]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

The β-Ketoester: A Cornerstone of Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Ketoesters are among the most versatile and powerful building blocks in the synthetic organic chemist's toolkit. Characterized by a ketone and an ester functionality separated by a single methylene group, their unique electronic structure imparts a remarkable reactivity profile that has been exploited in countless carbon-carbon bond-forming reactions and in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the fundamental principles governing the synthesis and reactivity of β-ketoesters, explores their application in key named reactions, and highlights their strategic importance in the development of pharmaceuticals and other high-value chemical entities. Detailed mechanistic discussions, field-proven experimental protocols, and practical insights are provided to empower researchers in leveraging these indispensable synthons.

The Unique Structural and Electronic Landscape of β-Ketoesters

The synthetic utility of a β-ketoester, such as the archetypal ethyl acetoacetate, originates from the electronic interplay between its two carbonyl groups. This arrangement creates a highly reactive "active methylene" group (the α-carbon) situated between them.

Keto-Enol Tautomerism and Acidity

The protons on the α-carbon are significantly more acidic (pKa ≈ 11 in DMSO) than those of a simple ketone (pKa ≈ 25) or ester (pKa ≈ 25). This enhanced acidity is a direct consequence of the ability of the resulting conjugate base, an enolate, to delocalize its negative charge across both carbonyl oxygen atoms. This extensive resonance stabilization makes the enolate readily accessible using common bases like alkoxides.[1][2]

The equilibrium between the keto and enol tautomers is a defining characteristic. While the keto form typically predominates, the enol form is crucial for many reactions and is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring.

Caption: Keto-enol tautomerism in a β-ketoester.

Foundational Synthesis: The Claisen Condensation

The Claisen condensation is the quintessential method for synthesizing β-ketoesters. It involves the base-catalyzed self-condensation of two ester molecules that possess α-hydrogens.[3][4][5]

Mechanism of the Claisen Condensation

The reaction proceeds through a series of equilibrium steps. The choice of base is critical; an alkoxide with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters) is used to prevent transesterification, which would lead to a mixture of products.[4][6]

Caption: Mechanism of the base-catalyzed Claisen condensation.

The final deprotonation of the newly formed β-ketoester is the thermodynamic driving force of the reaction.[2][3] Since the product is more acidic than the starting ester or the alcohol byproduct, this step is effectively irreversible and pulls the entire equilibrium towards the product side. This necessitates the use of a full equivalent of base, not a catalytic amount.[4]

Variations of the Claisen Condensation

-

Crossed Claisen Condensation: This reaction occurs between two different esters. To be synthetically useful and avoid a mixture of four products, one of the esters must be non-enolizable (i.e., it lacks α-hydrogens), such as ethyl benzoate or ethyl formate.[3][6]

-

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, which forms a cyclic β-ketoester. This method is highly effective for synthesizing 5- and 6-membered rings.[2][7][8][9][10][11]

The Acetoacetic Ester Synthesis: A Gateway to Ketones

One of the most powerful applications of β-ketoesters is the acetoacetic ester synthesis, a reliable method for preparing α-substituted or α,α-disubstituted ketones.[12][13] The synthesis is a two-stage process involving alkylation followed by hydrolysis and decarboxylation.

Stage 1: Alkylation of the α-Carbon

The resonance-stabilized enolate, generated by treating the β-ketoester with a base like sodium ethoxide, acts as a potent carbon nucleophile. It readily attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond at the α-position.[1][14][15][16]

-

Causality Behind Experimental Choices: Primary and methyl halides are ideal substrates for this SN2 reaction. Secondary halides react more slowly, and tertiary halides are unsuitable as they primarily lead to elimination byproducts.[1] The process can be repeated with a second alkyl halide to generate a disubstituted product.

Stage 2: Hydrolysis and Decarboxylation

The alkylated β-ketoester is then hydrolyzed (typically under acidic or basic conditions) to the corresponding β-keto acid.[14] These β-keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield the final ketone product.[17][18]

The decarboxylation mechanism proceeds through a concerted, six-membered cyclic transition state, resulting in an enol intermediate that quickly tautomerizes to the more stable ketone.[18][19]

Caption: Workflow for the synthesis of ketones via alkylation and decarboxylation.

Key Transformations in Modern Synthesis

Beyond the acetoacetic ester synthesis, the unique reactivity of β-ketoesters makes them key participants in a variety of powerful named reactions.

Michael Addition

As stable and "soft" nucleophiles, β-ketoester enolates are ideal donors for Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[20][21] This 1,4-addition reaction is a powerful method for forming 1,5-dicarbonyl compounds, which are valuable intermediates for subsequent cyclization reactions (e.g., Robinson annulation).[22][23]

Hantzsch Pyridine Synthesis

This renowned multi-component reaction provides efficient access to dihydropyridines and pyridines, core structures in many pharmaceuticals.[24][25] The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.[26][27] The resulting 1,4-dihydropyridine products, known as Hantzsch esters, are a critical class of calcium channel blockers used to treat hypertension, including drugs like nifedipine and amlodipine.[25][26]

Japp-Klingemann Reaction

This reaction synthesizes hydrazones from β-ketoesters and aryl diazonium salts.[28][29] The reaction proceeds via electrophilic attack of the diazonium salt on the enolate, followed by hydrolytic cleavage of an acyl or carboxyl group.[30][31] The resulting hydrazones are pivotal precursors for the Fischer indole synthesis, a cornerstone method for constructing the indole ring system found in numerous natural products and pharmaceuticals.[29]

Experimental Protocols

The following protocols are adapted from established, reliable procedures and are intended for execution by trained professionals in a controlled laboratory setting.

Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol is adapted from a procedure in Organic Syntheses.[32]

Materials:

-

Ethyl acetate (anhydrous, containing 2-3% ethanol): 500 g (5.7 moles)

-

Sodium metal (clean, finely sliced): 50 g (2.2 gram-atoms)

-

Acetic acid (50% aqueous solution)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a 2-L round-bottom flask equipped with a reflux condenser, place 500 g of ethyl acetate.

-

Reagent Addition: Carefully add 50 g of clean, finely sliced sodium metal to the ethyl acetate. The reaction is often initiated by gentle warming and can become vigorous. Cooling may be necessary to maintain control.

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture under reflux until all the sodium has dissolved. This may take several hours. The mixture will form a thick, gelatinous mass of the sodium salt of ethyl acetoacetate.

-

Neutralization: Cool the reaction mixture in an ice bath. Slowly add 50% acetic acid with stirring until the mixture is acidic to litmus paper. This will neutralize the sodium salt and separate the product.

-

Workup: Transfer the mixture to a separatory funnel. Add an equal volume of saturated NaCl solution to help break up any emulsions and remove ethanol. Separate the layers.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter, and remove the bulk of the unreacted ethyl acetate by distillation at atmospheric pressure.

-

Final Purification: Purify the resulting crude ethyl acetoacetate by vacuum distillation.[33][34]

Protocol 2: α-Alkylation of Ethyl Acetoacetate (Synthesis of Ethyl n-Butylacetoacetate)

This protocol is adapted from a procedure for the synthesis of ethyl n-butylacetoacetate in Organic Syntheses.[35]

Materials:

-

Absolute ethanol: 2.5 L

-

Sodium metal: 115 g (5 gram-atoms)

-

Ethyl acetoacetate: 650 g (5 moles)

-

n-Butyl bromide: 750 g (5.47 moles)

Procedure:

-

Base Preparation: In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, carefully add 115 g of sodium metal in pieces to 2.5 L of absolute ethanol to prepare a solution of sodium ethoxide. This is a highly exothermic reaction.

-

Addition of β-Ketoester: Once all the sodium has dissolved and the solution has cooled, add 650 g of ethyl acetoacetate.

-

Alkylation: Start the stirrer and heat the solution to a gentle reflux. Add 750 g of n-butyl bromide dropwise from an addition funnel over approximately 2 hours.

-

Reaction Completion: Continue refluxing and stirring until a sample of the solution is neutral to moist litmus paper (typically 6-10 hours). This indicates the consumption of the basic enolate.

-

Workup: Cool the mixture and decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.

-

Purification: Remove the ethanol by distillation. The crude residue can then be purified by vacuum distillation to yield the pure ethyl n-butylacetoacetate.[1][35]

Safety Note: Sodium metal reacts violently with water and must be handled with extreme care under anhydrous conditions.[1] All procedures should be performed in a well-ventilated fume hood.

Conclusion